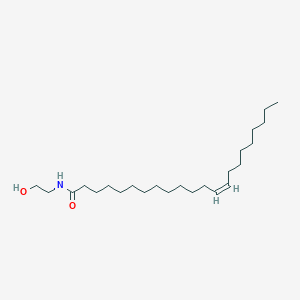

(Z)-N-(2-Hydroxyethyl)docos-13-enamide

Description

Properties

IUPAC Name |

(Z)-N-(2-hydroxyethyl)docos-13-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSMGXRWBTMRZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276553 | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-74-4 | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(2-Hydroxyethyl)docos-13-enamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(2-hydroxyethyl)docos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Biological Distribution

The presence of (Z)-N-(2-Hydroxyethyl)docos-13-enamide in the natural world, from mammals to fungi, is an area of ongoing investigation. The following sections detail the current findings on its biological distribution.

Endogenous Presence in Biological Systems

The natural, or endogenous, occurrence of this compound within living organisms is not yet firmly established, with much of the available data pointing to its synthetic nature or focusing on structurally similar molecules.

Currently, there is a lack of direct scientific evidence confirming the endogenous presence of this compound in mammalian tissues and biofluids. While the broader class of N-acylethanolamines (NAEs) are recognized as endogenous signaling molecules in mammals, the specific detection of this docosa-enoic acid derivative as a naturally occurring compound remains to be documented. One source has described N-(2-Hydroxyethyl)erucamide as a synthetic analogue of endogenous fatty acid amides, suggesting it is not a naturally produced molecule within mammalian systems. The related compound, (Z)-13-docosenamide (erucamide), has been detected in human serum; however, it is considered to be part of the human exposome, meaning its presence is attributed to external environmental exposure rather than internal biosynthesis.

| Compound | Endogenous Status in Mammals | Key Findings |

| This compound | Not confirmed as endogenous; described as a synthetic analogue. | No direct evidence of natural occurrence in mammalian tissues or biofluids. |

| (Z)-13-docosenamide (Erucamide) | Considered part of the human exposome. | Detected in human serum, but its origin is believed to be from external sources. |

Direct identification of this compound in plant species has not been reported in the available scientific literature. However, its structural precursor, erucic acid, is a known major component of the oils derived from plants such as rapeseed and mustard seed. The related amide, (Z)-13-docosenamide (erucamide), has been identified in plant extracts, including those from ginger (Zingiber officinale) and radish leaves (Raphanus sativus). This suggests a potential for the existence of related ethanolamides in the plant kingdom, though specific evidence for the N-(2-hydroxyethyl) derivative is currently absent.

| Plant Source | Related Compound Detected | Reference Compound |

| Ginger (Zingiber officinale) | (Z)-13-docosenamide | Erucamide (B86657) |

| Radish (Raphanus sativus) | (Z)-13-docosenamide | Erucamide |

The production of this compound by fungi has not been documented. In contrast, the closely related compound, (Z)-13-docosenamide (erucamide), has been identified as a metabolite produced by the fungus Penicillium chrysogenum. This discovery highlights the capability of fungi to synthesize long-chain fatty acid amides, but specific evidence for the N-(2-hydroxyethyl) variant is not yet available.

| Fungal Species | Related Compound Produced | Reference Compound |

| Penicillium chrysogenum | (Z)-13-docosenamide | Erucamide |

Environmental and Material-Derived Occurrence

Beyond the biosphere, this compound and its related compounds can be introduced into the environment and biological samples through contact with various manufactured materials.

Migration from Polymeric Contact Materials

While specific studies on the migration of this compound from polymeric materials are not prevalent, the behavior of its parent amide, erucamide, is well-documented. Erucamide is widely used as a slip agent and lubricant in the manufacturing of polyolefin plastics, such as polyethylene (B3416737) and polypropylene, to reduce friction between polymer layers. Due to its migratory nature, erucamide can leach from these plastic materials into contacting substances, including food and laboratory reagents. This raises the possibility that derivatives like this compound, if present as impurities or byproducts in erucamide formulations, could also migrate from polymeric materials.

| Polymer Type | Commonly Migrating Related Compound | Function in Polymer |

| Polyolefins (e.g., Polyethylene, Polypropylene) | (Z)-13-docosenamide (Erucamide) | Slip agent, Lubricant |

Presence in Laboratory Consumables

The contamination of laboratory experiments with exogenous substances is a recognized challenge. Fatty acid amides, including erucamide, have been identified as contaminants that can leach from common laboratory consumables, such as plastic pipette tips. This contamination can interfere with sensitive analytical techniques and lead to the misinterpretation of results. Although there is no specific report detailing the presence of this compound as a contaminant from laboratory equipment, the known leaching of its parent compound suggests a potential for its presence if it is used in the manufacturing of these products or is present as an impurity in the erucamide used.

| Laboratory Consumable | Known Leaching Contaminant (Related Compound) |

| Plastic Pipette Tips | (Z)-13-docosenamide (Erucamide) |

Biosynthesis and Metabolic Pathways

Precursor Pathways for N-Acylethanolamine Formation

The biosynthesis of N-acylethanolamines (NAEs), including (Z)-N-(2-Hydroxyethyl)docos-13-enamide, is a multi-step process that begins with membrane phospholipids. nih.gov The primary precursor molecule is N-acyl-phosphatidylethanolamine (NAPE). researchgate.net The formation of NAPE is the initial, crucial step, which involves the transfer of an acyl group—in this case, the C22:1 fatty acid, erucic acid—from the sn-1 position of a phospholipid, such as phosphatidylcholine, to the primary amino group of phosphatidylethanolamine (B1630911) (PE). nih.gov This reaction is catalyzed by N-acyltransferases. nih.govnih.gov

Once formed, NAPE can be metabolized into NAE through several distinct pathways. researchgate.net While a direct, one-step hydrolysis is a major route, more complex, multi-step pathways have also been identified, underscoring the versatility of NAE biosynthesis. nih.gov These alternative routes suggest that cells can generate NAEs even when the primary enzyme for the direct pathway is absent or inactive. nih.gov One such alternative pathway involves the enzyme α,β-hydrolase domain-4 (ABHD4) and a glycerophosphodiesterase (GDE), which convert NAPE into an intermediate called glycerophospho-NAE (GP-NAE) before the final release of the NAE. researchgate.net Another pathway utilizes phospholipase C (PLC) to create a phospho-NAE intermediate, which is then acted upon by a phosphatase to yield the final NAE product. researchgate.netwikipedia.org

Enzymatic Synthesis Mechanisms

The generation of this compound from its NAPE precursor is accomplished by specific enzymes that cleave the NAPE molecule to release the bioactive NAE.

The most well-characterized pathway for NAE synthesis is a one-step hydrolysis of NAPE catalyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). wikipedia.orgvanderbilt.edu This zinc metallohydrolase cleaves the glycerophosphate bond of NAPE to directly release this compound and phosphatidic acid. vanderbilt.eduuniprot.org NAPE-PLD is considered a key rate-limiting enzyme in the production of many NAEs. oup.com The activity of this enzyme is a critical control point, and studies have shown that for certain physiological effects, the conversion of NAPE to NAE by NAPE-PLD is an absolute requirement. researchgate.net However, the existence of NAPE-PLD-independent pathways is now well-established, as demonstrated by analyses in mice lacking the NAPE-PLD gene, which can still produce NAEs. nih.gov

| Enzyme | Abbreviation | Role in Biosynthesis | Pathway |

|---|---|---|---|

| N-Acyltransferase | NAT | Forms the NAPE precursor from PE and a phospholipid. nih.govnih.gov | All Pathways |

| N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D | NAPE-PLD | Directly hydrolyzes NAPE to NAE and phosphatidic acid. wikipedia.orgvanderbilt.edu | Classic "One-Step" Pathway |

| α,β-hydrolase domain-4 | ABHD4 | Participates in the deacylation of NAPE to form intermediates. researchgate.net | Alternative "Multi-Step" Pathway |

| Glycerophosphodiesterase 1 | GDE1 | Converts GP-NAE intermediate to NAE. wikipedia.org | Alternative "Multi-Step" Pathway |

| Phospholipase C | PLC | Cleaves NAPE to produce phospho-NAE. researchgate.netwikipedia.org | Alternative "Multi-Step" Pathway |

Catabolic Pathways and Enzyme Regulation

The biological actions of this compound are terminated through enzymatic degradation. This catabolic process is primarily mediated by hydrolase enzymes that break the amide bond, releasing the constituent fatty acid and ethanolamine (B43304).

The principal enzyme responsible for the catabolism of NAEs is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov This enzyme catalyzes the hydrolysis of the amide bond of this compound to yield erucic acid and ethanolamine, effectively terminating its signaling activity. wikipedia.orgwikipedia.orgyoutube.com FAAH is a serine hydrolase located on the membrane of the endoplasmic reticulum. The degradation of NAEs by FAAH is a critical mechanism for regulating the tone of endocannabinoid signaling. wikipedia.org Interestingly, under conditions of high substrate concentrations, FAAH has been shown to catalyze the reverse reaction, synthesizing NAEs from a fatty acid and ethanolamine. nih.govresearchgate.net However, its primary physiological role is catabolic. wikipedia.org While FAAH is crucial for the degradation of many NAEs, some research indicates that the levels of very long-chain NAEs, such as docosahexaenoylethanolamide (DHEA), may not be solely dependent on FAAH activity under certain conditions. nih.govresearchgate.net

A second enzyme, N-acylethanolamine Acid Amidase (NAAA), also contributes to the degradation of NAEs. nih.govnih.gov Unlike FAAH, NAAA is a cysteine hydrolase that shows no sequence homology to FAAH and belongs to the choloylglycine hydrolase family. nih.govwikipedia.org A key distinguishing feature of NAAA is its subcellular localization in lysosomes and its optimal activity in an acidic environment, with a pH optimum around 4.5 to 5.0. nih.govwikipedia.org This suggests NAAA is primarily involved in the degradation of NAEs within the lysosomal compartment. NAAA exhibits substrate preference, with higher activity towards saturated and monounsaturated NAEs like N-palmitoylethanolamide. wikipedia.orguniprot.org Its activity towards polyunsaturated or very long-chain NAEs is generally lower. uniprot.org

| Enzyme | Abbreviation | Location | Optimal pH | Function |

|---|---|---|---|---|

| Fatty Acid Amide Hydrolase | FAAH | Endoplasmic Reticulum | ~9.0 | Primary enzyme for hydrolyzing NAEs to a fatty acid and ethanolamine. nih.govwikipedia.orgwikipedia.org |

| N-Acylethanolamine Acid Amidase | NAAA | Lysosomes | 4.5 - 5.0 | Hydrolyzes NAEs in an acidic environment; shows preference for saturated/monounsaturated NAEs. nih.govwikipedia.org |

| Cyclooxygenase-2 | COX-2 | Endoplasmic Reticulum / Nuclear Envelope | ~8.0 | Minor role in the oxidative metabolism of some NAEs. oup.com |

Molecular Mechanisms of Action

Cellular and Subcellular Interactions

The lipophilic nature of (Z)-N-(2-Hydroxyethyl)docos-13-enamide dictates its significant interactions with cellular and subcellular structures, particularly biological membranes and associated proteins.

Modulation of Biological Membrane Properties

Like other long-chain NAEs, this compound is expected to intercalate into the phospholipid bilayers of cell membranes. This insertion can alter the physical properties of the membrane, such as fluidity and thickness, which in turn can influence the function of membrane-embedded proteins like receptors and ion channels.

Research on the related compound N-oleoylethanolamine (OEA) has shown that it can form stable complexes with phospholipid vesicles and decrease the phase transition temperature of membrane lipids, indicating an increase in membrane fluidity. It is hypothesized that this compound, with its long C22 monounsaturated acyl chain, would have a similar fluidizing effect on biological membranes. The presence of the hydroxyl group on the ethanolamine (B43304) headgroup may further influence its interaction with the polar headgroups of membrane phospholipids.

The precursor of NAEs, N-acylphosphatidylethanolamine (NAPE), which has a third fatty acid chain, is thought to have membrane-stabilizing properties. nih.govnih.gov The conversion of NAPE to NAEs like this compound would therefore locally alter membrane characteristics.

Direct Engagement with Specific Cellular Proteins

Beyond its general effects on membranes, this compound is likely to interact directly with specific intracellular proteins. A key class of proteins implicated in the signaling of NAEs are the fatty acid-binding proteins (FABPs). nih.govnih.govebi.ac.uk These proteins act as intracellular carriers, chaperoning lipophilic molecules like NAEs through the aqueous cytosolic environment to their sites of action or degradation.

Studies have demonstrated that FABPs are essential for the nuclear translocation of OEA, facilitating its access to nuclear receptors. nih.govnih.govebi.ac.uk It is plausible that FABPs also bind to and transport this compound, thereby regulating its availability and signaling capacity within the cell. The specific FABP subtypes that may interact with this very-long-chain NAE are yet to be identified.

Receptor-Mediated Signal Transduction

This compound may exert its biological effects through direct binding to and modulation of various receptor systems, including endocannabinoid receptors, nuclear receptors, and transient receptor potential channels.

Interaction with Endocannabinoid Receptors (e.g., CB1, CB2)

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a major target for certain NAEs, most notably anandamide (B1667382) (N-arachidonoylethanolamine). However, research indicates that the affinity of NAEs for cannabinoid receptors is highly dependent on the structure of the acyl chain.

Structure-activity relationship studies have shown that NAEs with saturated or monounsaturated fatty acids, such as oleic acid (C18:1), have low affinity for both CB1 and CB2 receptors. europa.eukhanacademy.org For instance, replacing the arachidonoyl group (C20:4) of anandamide with an oleyl group results in a significant loss of binding affinity. khanacademy.org Given that this compound possesses a very long monounsaturated docosenoyl chain (C22:1), it is predicted to be a weak ligand for CB1 and CB2 receptors.

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Anandamide (AEA) | ~89 | ~371 | khanacademy.org |

| N-Oleoylethanolamine (OEA) | >10,000 | >10,000 | khanacademy.org |

| N-Linoleoylethanolamine | >10,000 | >10,000 | khanacademy.org |

| This compound | Data not available | Data not available | N/A |

Activation of Nuclear Receptors (e.g., PPAR-α)

A significant body of evidence points to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) as a key mechanism for the biological effects of certain NAEs. europa.eu PPAR-α is a nuclear receptor that functions as a ligand-activated transcription factor, regulating the expression of genes involved in lipid metabolism and energy homeostasis. researchgate.net

Notably, OEA has been identified as a potent endogenous agonist of PPAR-α. nih.gov The activation of PPAR-α by OEA mediates its effects on satiety and fat utilization. nih.gov Given the structural similarity between OEA and this compound as monounsaturated NAEs, it is plausible that the latter also functions as a PPAR-α agonist. However, direct experimental evidence for the interaction of this compound with PPAR-α is currently lacking. The transport of these NAEs to the nucleus to interact with PPAR-α is thought to be facilitated by FABPs. nih.govnih.govebi.ac.uk

Ligand Activity at Transient Receptor Potential Channels (e.g., TRPV1)

Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in pain perception and inflammation. Several endogenous lipids, including some NAEs, have been shown to activate TRPV1. nih.gov

Research has demonstrated that unsaturated C18 NAEs, such as N-linolenoylethanolamine (18:3 NAE), N-linoleoylethanolamine (18:2 NAE), and N-oleoylethanolamine (18:1 NAE), can activate TRPV1 at submicromolar concentrations. nih.gov In contrast, the saturated N-stearoylethanolamine (18:0 NAE) is inactive at this receptor. nih.gov This suggests that the presence of unsaturation in the acyl chain is crucial for TRPV1 activation by NAEs. Based on these findings, the monounsaturated nature of the docosenoyl chain in this compound suggests it may also possess activity at TRPV1 channels, although this has yet to be experimentally verified.

| Compound | Agonist/Antagonist Activity | Effective Concentration | Reference |

|---|---|---|---|

| N-Linolenoylethanolamine (18:3 NAE) | Agonist | Submicromolar | nih.gov |

| N-Linoleoylethanolamine (18:2 NAE) | Agonist | Submicromolar | nih.gov |

| N-Oleoylethanolamine (18:1 NAE) | Agonist | Submicromolar | nih.gov |

| N-Stearoylethanolamine (18:0 NAE) | Inactive | N/A | nih.gov |

| This compound | Data not available | Data not available | N/A |

G-protein Coupled Fatty Acid Receptor Agonism

The family of N-acylethanolamines has been established as a class of endogenous signaling lipids that can act as agonists for various G-protein coupled receptors (GPCRs). For instance, N-oleoylethanolamine (OEA) and N-palmitoylethanolamine (PEA) are well-documented ligands for GPR119, a receptor implicated in metabolic regulation. The activation of GPR119 typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

While it is plausible that this compound, due to its structural similarity to other NAEs, may interact with one or more fatty acid-sensing GPCRs, there is currently a lack of specific published data confirming its agonistic activity at any particular receptor. Structure-activity relationship studies on GPR119 agonists suggest that the length and degree of saturation of the acyl chain are critical determinants of binding affinity and efficacy. However, without direct experimental evidence, the profile of this compound as a GPCR agonist remains speculative.

Modulation of Enzymatic Activities

Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. researchgate.net A variety of natural and synthetic compounds have been investigated for their AChE inhibitory potential.

However, based on currently available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of acetylcholinesterase. Research into the enzymatic modulation by this specific compound has not yet explored its effects on the cholinergic system.

Influence on Prostaglandin (B15479496) Synthesis

Prostaglandins are potent lipid mediators derived from fatty acids, primarily arachidonic acid, through the action of cyclooxygenase (COX) enzymes. cymitquimica.com They play a crucial role in a wide array of physiological and pathological processes, including inflammation. The metabolic pathways of NAEs can intersect with the prostaglandin synthesis cascade. For example, the hydrolysis of the endocannabinoid anandamide (N-arachidonoylethanolamine) by fatty acid amide hydrolase (FAAH) yields arachidonic acid, which can then serve as a substrate for COX enzymes to produce prostaglandins.

This compound is derived from erucic acid, a C22 monounsaturated fatty acid. While it is described as having inhibitory effects on pro-inflammatory mediators, the specific mechanism and whether it involves direct or indirect modulation of the prostaglandin synthesis pathway has not been elucidated in published research. There is no current data to indicate whether this compound or its metabolites directly inhibit or activate COX enzymes or alter the expression of these enzymes.

Biological Activities and Physiological Roles

Regulation of Lipid Homeostasis

(Z)-N-(2-Hydroxyethyl)docos-13-enamide has demonstrated significant effects on maintaining lipid balance within the body, particularly in the context of high-fat conditions.

Research has shown that this compound can effectively reduce the accumulation of lipids in the liver. nih.gov In studies conducted on hyperlipidemic hamsters, administration of this compound led to a noticeable decrease in hepatic lipid content. nih.gov This suggests a potential role in mitigating the effects of fatty liver disease.

Beyond its direct impact on lipid levels, this compound has been observed to affect the balance between oxidants and antioxidants in the liver. In hyperlipidemic hamsters, treatment with this compound resulted in a decrease in the hepatic level of malondialdehyde (MDA), a marker of oxidative stress, and an increase in the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.gov This indicates a protective effect against oxidative damage associated with high lipid levels. nih.gov

| Parameter | Effect of this compound | Studied Model |

| Hepatic Lipid Content | Reduction | Hyperlipidemic golden hamsters |

| Serum Lipid Levels | Reduction | Hyperlipidemic golden hamsters |

| Hepatic Malondialdehyde (MDA) | Reduction | Hyperlipidemic golden hamsters |

| Hepatic Superoxide Dismutase (SOD) | Increase | Hyperlipidemic golden hamsters |

Anti-Inflammatory and Immunomodulatory Effects

As a member of the N-acylethanolamine family, this compound is believed to possess anti-inflammatory properties.

N-(2-Hydroxyethyl)erucamide, a synthetic analogue, has been shown to exhibit inhibitory effects on pro-inflammatory mediators. atlasofscience.org The broader class of N-acylethanolamines is known to exert anti-inflammatory actions by suppressing the production of key pro-inflammatory cytokines. For instance, N-stearoylethanolamine has been found to inhibit the expression of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by preventing the translocation of the nuclear factor-kappa B (NF-κB) transcription factor. nih.gov It is plausible that this compound shares a similar mechanism of action, contributing to its potential anti-inflammatory capacity.

Antiproliferative and Cell Growth Regulatory Actions

Emerging research suggests that compounds structurally related to this compound may play a role in regulating cell growth and proliferation, particularly in the context of cancer.

Effects on Carcinoma Cell Lines

While direct studies on the effects of this compound on carcinoma cell lines are limited, research on its close structural analogs provides significant insights into its potential anticancer activities.

One of its closest analogs, (Z)-13-docosenamide (erucamide) , has demonstrated cytotoxic effects. A study investigating the bioactivity of erucamide (B86657) derived from Penicillium chrysogenum revealed its ability to inhibit the viability and proliferation of the human liver cancer cell line, HEPG-2. The half-maximal inhibitory concentration (IC50) was determined to be 23.8 ± 0.8 μg/mL, indicating a notable anticancer potential. nih.gov The binding of fatty acid amides to cannabinoid and vanilloid receptors is thought to influence the growth of cancer cells. nih.gov

Furthermore, another structurally related N-acylethanolamine, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA) , which shares the same head group as this compound, has been shown to induce apoptosis in breast cancer cells. A study on PEA isolated from Colletotrichum gloeosporioides reported its ability to inhibit the proliferation of MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov PEA was found to alter nuclear morphology and impede the wound closure ability of these cells. The mechanism of action involves the upregulation of pro-apoptotic genes (BAX, CASPASE-8, FADD), cell-cycle arrest genes (P21), and tumor suppressor genes (P53), alongside the downregulation of the anti-apoptotic gene BCL-2. nih.gov

These findings suggest that N-acylethanolamines, as a class of compounds, possess significant potential as anticancer agents. The cytotoxic and apoptotic effects observed for erucamide and PEA on different carcinoma cell lines highlight the possibility of similar activities for this compound.

Table 1: Effects of Structurally Related Analogs on Carcinoma Cell Lines

| Compound | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| (Z)-13-Docosenamide (Erucamide) | HEPG-2 (Human Liver Cancer) | Inhibited cell viability and proliferation (IC50: 23.8 ± 0.8 μg/mL) | nih.gov |

| N-(2-Hydroxyethyl)hexadecanamide (PEA) | MDA-MB-231, MCF-7 (Human Breast Cancer) | Inhibited proliferation, altered nuclear morphology, attenuated wound closure, induced apoptosis | nih.gov |

Neurobiological and Behavioral Modulations (Observed for Structurally Related Analogs)

The endocannabinoid system, to which N-acylethanolamines belong, is deeply implicated in the regulation of mood and behavior.

Anxiolytic-like and Antidepressant-like Activities

Research has demonstrated that enhancing the levels of endogenous N-acylethanolamines can produce anxiolytic and antidepressant-like effects. The endocannabinoid system plays a crucial role in regulating emotional behavior, and its dysregulation has been linked to anxiety and depression. nih.gov

Studies have shown that inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of N-acylethanolamines like anandamide (B1667382) (AEA), can ameliorate anxiety- and depression-like behaviors in animal models. nih.gov For instance, the administration of a FAAH inhibitor, URB597, has been shown to have antidepressant effects in preclinical studies. nih.govresearchgate.net

Furthermore, chronic administration of conventional antidepressant drugs has been found to increase the levels of N-acylethanolamines in various brain regions of rats. Chronic treatment with imipramine, escitalopram, and tianeptine (B1217405) led to increased levels of AEA in the hippocampus and both AEA and 2-arachidonoylglycerol (B1664049) (2-AG) in the dorsal striatum. nih.govresearchgate.net Levels of other NAEs like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA) were also elevated in limbic regions. nih.govresearchgate.net These findings suggest that the therapeutic effects of antidepressants may be mediated, at least in part, through the modulation of the endocannabinoid system.

A study on healthy human volunteers found that baseline circulating concentrations of AEA were negatively correlated with anxiety levels. nih.gov This further supports the role of N-acylethanolamines in the modulation of anxiety.

Table 2: Effects of Modulating N-Acylethanolamine Levels on Anxiety and Depression

| Intervention | Animal Model/Subject | Observed Effects | Reference |

|---|---|---|---|

| FAAH Inhibition (e.g., URB597) | Mice | Amelioration of anxiety- and depression-like behaviors | nih.gov |

| Chronic Antidepressant Administration | Rats | Increased levels of AEA, 2-AG, PEA, and OEA in various brain regions | nih.govresearchgate.net |

| Baseline AEA Levels | Healthy Humans | Negative correlation with anxiety ratings | nih.gov |

Hypothalamus-Pituitary-Adrenal Axis Involvement

The Hypothalamus-Pituitary-Adrenal (HPA) axis is the central stress response system in the body. The endocannabinoid system, including N-acylethanolamines, plays a significant role in modulating the activity of the HPA axis. nih.govresearchgate.net

Acute stress is known to activate the HPA axis, leading to the release of glucocorticoids like cortisol. nih.gov Interestingly, acute psychosocial stress in healthy humans has been shown to significantly increase the serum concentrations of N-acylethanolamines, including AEA, PEA, and OEA. nih.gov This suggests a responsive role of the endocannabinoid system to stress.

Endocannabinoid signaling generally appears to exert a negative modulatory effect on the HPA axis. oup.com It is believed to help in the recovery of the HPA axis to its baseline state following a stressful event. researchgate.net There is evidence that individuals with lower baseline concentrations of AEA may exhibit a greater increase in cortisol in response to stress, suggesting that a healthy endocannabinoid tone can regulate HPA axis reactivity. nih.gov The interaction between the endocannabinoid system and the HPA axis is crucial for maintaining homeostasis and adapting to stress.

Systemic Physiological Regulation

Beyond the central nervous system, this compound and its analogs are involved in fundamental physiological processes throughout the body.

Water Balance and Fluid Homeostasis

A key physiological role identified for the structurally similar compound, erucamide, is the modulation of water balance and fluid homeostasis. nih.gov A study aimed at isolating a compound from blood plasma that could inhibit intestinal diarrhea led to the identification of erucamide. nih.gov

Subsequent experiments with authentic erucamide confirmed its biological effect in regulating fluid volumes in various organs. nih.gov While the precise mechanisms are still under investigation, it is known that erucamide is present in various body tissues, including the lungs, kidneys, liver, brain, and cerebrospinal fluid. nih.gov Its ability to influence fluid balance suggests a role in maintaining systemic homeostasis.

Angiogenesis Promotion

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and also in pathological conditions like tumor growth. nih.gov Erucamide has been identified as a lipid that stimulates angiogenesis. nih.gov This pro-angiogenic property suggests that erucamide and potentially this compound could play a role in tissue regeneration and other processes requiring the development of new vasculature. The stimulation of angiogenesis can be a double-edged sword, being beneficial in some contexts and detrimental in others, such as cancer. nih.gov

Table 3: Systemic Physiological Roles of Erucamide

| Physiological Process | Observed Effect | Reference |

|---|---|---|

| Water Balance and Fluid Homeostasis | Inhibits intestinal diarrhea and regulates fluid volumes in various organs | nih.gov |

| Angiogenesis | Stimulates the formation of new blood vessels | nih.gov |

Intestinal Function Modulation

This compound, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, has been identified as a constituent in biological systems and is structurally related to other bioactive lipids that influence gut physiology. While direct and extensive research specifically detailing the intestinal effects of this compound is limited, the activities of closely related NAEs and its structural precursor, erucamide, provide a framework for its potential roles in modulating intestinal function.

N-acylethanolamines, as a class, are recognized for their involvement in the regulation of food intake and intestinal inflammation. nih.gov They are known to interact with various biological targets within the gut, including the peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in intestinal inflammatory processes. nih.gov

Alterations in the levels of NAEs have been observed in inflammatory bowel disease (IBD). Studies have shown that NAEs can influence the growth of gut bacteria, stimulating species that are more abundant in IBD and inhibiting those that are depleted. nih.gov This suggests a potential role for these lipids in shaping the gut microbiota composition, which is a critical factor in intestinal health and disease. nih.gov

The structurally similar compound, erucamide ((Z)-docos-13-enamide), has been investigated for its effects on intestinal processes. Research has indicated that erucamide can inhibit intestinal diarrhea and may play a role in regulating fluid balance in the intestines and other organs. nih.govmedchemexpress.com While erucamide is the amide of erucic acid and ammonia, this compound is the amide of erucic acid and ethanolamine (B43304), a difference that can influence its biological activity.

A synthetic analogue, N-(2-Hydroxyethyl)erucamide, has been shown to possess inhibitory effects on pro-inflammatory mediators, suggesting a potential anti-inflammatory role within the intestine. cymitquimica.com The impact of NAEs on the gut microbiota is an area of active research. For instance, in vitro studies have demonstrated that NAEs can lead to an increase in Proteobacteria and a decrease in Bacteroidetes, a shift that mirrors changes seen in IBD. nih.gov

The table below summarizes findings related to the broader class of N-acylethanolamines and the structurally similar compound erucamide, offering potential insights into the function of this compound.

| Compound/Class | Finding | Organism/Model | Reference |

| N-Acylethanolamines (NAEs) | Can modulate the growth of gut bacteria, favoring species abundant in IBD. | In vitro bacterial cultures | nih.gov |

| N-Acylethanolamines (NAEs) | May be involved in the regulation of food intake and intestinal inflammation via PPARα. | Review of animal studies | nih.gov |

| Erucamide | Inhibits intestinal diarrhea. | Not specified | medchemexpress.com |

| Erucamide | Modulates water balance. | Not specified | nih.gov |

| N-(2-Hydroxyethyl)erucamide | Exhibits inhibitory effects on pro-inflammatory mediators. | Not specified | cymitquimica.com |

Advanced Analytical Methodologies for Characterization

High-Resolution Separation Techniques

Separation techniques are fundamental in isolating (Z)-N-(2-Hydroxyethyl)docos-13-enamide from complex matrices and for purity assessment. These methods are often hyphenated with mass spectrometry to provide both separation and identification in a single analysis.

Gas Chromatography hyphenated with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of long-chain amides like this compound, derivatization is often a necessary step to increase its thermal stability and volatility for GC analysis. The hydroxyl group of the N-(2-hydroxyethyl) moiety is a prime site for derivatization, commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

The analysis of the derivatized compound by GC-MS would involve its injection into a heated inlet, separation on a capillary column (commonly with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane), and subsequent detection by a mass spectrometer. The mass spectrum of the derivatized this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns that are invaluable for its identification. For instance, the analysis of the related compound, (Z)-13-docosenamide (erucamide), after silylation shows characteristic ions at m/z 73 (characteristic of the TMS group) and 116. researchgate.net

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium (>99.999%) at a constant flow of 1 mL/min |

| Injector Temperature | 260 °C |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | Agilent 5977A or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Derivatization | Silylation of the hydroxyl group |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) with UV detection can also be used for the analysis of this compound, particularly for purity assessment. Since the amide and the double bond have weak UV absorbance at lower wavelengths, detection can be challenging. However, this method can be effective for quality control purposes when a reference standard is available. Similar to LC-MS, a reversed-phase C18 column is typically employed with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com Isocratic elution can be used for simple purity checks, while gradient elution provides better separation for more complex samples.

Table 3: General HPLC Conditions for the Analysis of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, checking purity, and preliminary identification of compounds. For N-acylethanolamines, silica (B1680970) gel plates are commonly used as the stationary phase. A mobile phase consisting of a mixture of a non-polar and a polar solvent is used to achieve separation based on polarity. A study on the synthesis of a related fatty amide utilized a mobile phase of heptane (B126788) and ethyl acetate. researchgate.net For visualization, the plates can be exposed to iodine vapor or sprayed with a suitable staining reagent, as the compound itself is not colored.

Table 4: Representative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Chloroform:Methanol (9:1, v/v) |

| Development | In a saturated TLC chamber |

| Visualization | UV light (if fluorescent indicator is present), iodine vapor, or potassium permanganate (B83412) stain |

| Expected Rf | Dependent on the specific mobile phase composition, but expected to be less polar than the starting materials (erucic acid and ethanolamine) |

Structural Elucidation Spectroscopy

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number and types of protons in the molecule and their connectivity. Key signals would include:

A triplet around 0.88 ppm corresponding to the terminal methyl group of the fatty acid chain.

A broad multiplet between 1.2-1.4 ppm for the methylene (B1212753) protons of the long alkyl chain.

Multiplets around 2.0-2.2 ppm for the methylene protons adjacent to the double bond and the carbonyl group.

A characteristic multiplet around 5.35 ppm for the two vinylic protons of the cis double bond.

Signals for the N-(2-hydroxyethyl) group, typically a triplet for the -CH₂-OH protons and a triplet for the -NH-CH₂- protons, with their chemical shifts influenced by the solvent and concentration. A broad signal for the amide N-H proton would also be expected. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected signals would include:

A signal around 14 ppm for the terminal methyl carbon.

A series of signals between 22-35 ppm for the methylene carbons of the alkyl chain.

Signals around 130 ppm for the two carbons of the cis double bond.

A signal around 174 ppm for the amide carbonyl carbon.

Signals corresponding to the two carbons of the N-(2-hydroxyethyl) group. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (C-22) | ~0.88 (t) | ~14.1 |

| (CH₂)ₙ | ~1.2-1.4 (m) | ~22.7-31.9 |

| CH₂-C= | ~2.01 (m) | ~27.2 |

| CH₂-C=O (C-2) | ~2.18 (t) | ~36.5 |

| -CH=CH- (C-13, C-14) | ~5.35 (m) | ~129.9 |

| NH-CH₂ | ~3.42 (q) | ~42.3 |

| CH₂-OH | ~3.75 (t) | ~61.8 |

| C=O (C-1) | - | ~174.0 |

| NH | ~6.1 (br s) | - |

| OH | Variable (br s) | - |

(Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary from experimental values.)

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule, thereby providing a molecular fingerprint. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its key structural features. The analysis of its close structural analog, (Z)-13-docosenamide (erucamide), provides insight into the expected spectral characteristics. nist.gov

Key expected vibrational bands for this compound would include:

N-H and O-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H group of the secondary amide and the O-H group of the terminal alcohol.

C-H Stretching: Sharp peaks around 2850-2960 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds within the long aliphatic docosenoyl chain. nist.gov

C=O Stretching (Amide I): A strong absorption band typically appears around 1640 cm⁻¹. This is one of the most characteristic absorptions for amides and is known as the Amide I band, arising primarily from the C=O stretching vibration.

N-H Bending (Amide II): Another characteristic band for secondary amides, the Amide II band, is expected near 1550 cm⁻¹. This band results from a combination of N-H in-plane bending and C-N stretching vibrations.

C=C Stretching: A weaker band around 1650 cm⁻¹ (often overlapping with the Amide I band) or near 3005 cm⁻¹ (for =C-H stretching) would confirm the presence of the cis-double bond in the alkyl chain.

C-N and C-O Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching and C-O stretching vibrations would also be present.

FTIR spectroscopy has been effectively used to monitor the relative abundance of lipids to other cellular components, such as proteins (represented by the amide I band), in biological systems like microalgae. nih.gov This principle can be extended to the analysis of this compound in various matrices.

Mass Spectrometric Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of fatty acid amides, which are often present at very low concentrations in complex biological matrices. nih.govnih.govfrontiersin.org

Principles of Mass Spectrometry for Fatty Amides

The analysis of N-acylethanolamines (NAEs), the class to which this compound belongs, is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS), often employing electrospray ionization (ESI). nih.govnih.gov

Ionization: ESI in the positive ion mode ([M+H]⁺) is highly efficient for NAEs due to the presence of the amide nitrogen. nih.govlipidmaps.org The protonated molecule is readily formed, allowing for sensitive detection. For instance, in the analysis of erucamide (B86657), a related primary amide, the protonated molecule [M+H]⁺ is observed at m/z 338.3. massbank.eu For this compound (molar mass ~381.6 g/mol ), the protonated molecule would be expected at an m/z of approximately 382.4.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation. For NAEs, collision-induced dissociation (CID) of the protonated parent ion typically yields specific product ions. A highly characteristic fragmentation for NAEs is the cleavage of the carboxyl-amide bond, which for many NAEs produces a common fragment ion at m/z 62.1, corresponding to the protonated ethanolamine (B43304) moiety (C₂H₈NO⁺). lipidmaps.orgmdpi.com The MS/MS spectrum of the precursor ion allows for the structural identification, including confirming the acyl chain and head group. researchgate.net For example, the analysis of N-oleoylethanolamine, an 18-carbon NAE, shows a clear transition from the parent ion to the characteristic m/z 62.1 fragment. mdpi.com

The general fragmentation patterns observed for fatty amides allow for their confident identification in complex mixtures. The exact mass measurement provided by high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments further aids in determining the elemental composition and confirming the identity of the compound. nih.gov

Quantitative Analysis and Response Factor Determination

Accurate quantification of fatty acid amides like this compound relies on sensitive and robust analytical methods, predominantly LC-MS/MS. nih.govresearchgate.net These methods are typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard. lipidmaps.orgresearchgate.net This approach provides high selectivity and sensitivity, which is crucial as these molecules are often present at nanomolar levels in biological samples. nih.govnih.govfrontiersin.org

Method validation involves establishing several key parameters:

Linearity: The method's response must be linear across a defined concentration range. For various fatty acid amides, excellent linearity is often achieved with correlation coefficients (R²) greater than 0.99. frontiersin.orgplaschina.com.cn

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For a range of fatty acid amides, LODs are typically in the low nanogram per milliliter (ng/mL) or picomolar range. frontiersin.orgescholarship.org

Recovery: The efficiency of the extraction process from the sample matrix is assessed. Recoveries for fatty acid amides using methods like liquid-liquid extraction followed by solid-phase extraction (SPE) are typically high, although care must be taken as results can vary. nih.govplaschina.com.cnescholarship.org

The table below summarizes typical validation parameters from quantitative LC-MS methods for related fatty acid amides, illustrating the performance of these analytical approaches.

| Analyte | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Linoleamide | 0.05–5.0 | >0.99 | 0.01 | 0.02 | frontiersin.org |

| Oleamide | 0.05–5.0 | >0.99 | 0.005 | 0.01 | frontiersin.org |

| Palmitic amide | 0.05–5.0 | >0.99 | 0.005 | 0.01 | frontiersin.org |

| Oleoyl ethanolamide | 0.02–2.0 | >0.99 | 0.005 | 0.01 | frontiersin.org |

| Linoleoyl ethanolamide | 0.02–2.0 | >0.99 | 0.001 | 0.005 | frontiersin.org |

| Erucamide | 0.1–5.0 mg/L | 0.9993 | 0.03 mg/L | - | plaschina.com.cn |

This table is interactive. Sort columns by clicking on the headers.

The use of deuterated internal standards is critical for correcting for matrix effects and variations in instrument response, thereby ensuring accurate quantification. escholarship.org The response factor, the ratio of the signal per unit amount of analyte to that of an internal standard, is determined by analyzing calibration standards.

Mass Spectrometric Imaging in Biological Samples

Mass Spectrometric Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules, including lipids like this compound, directly within biological tissue sections. This approach provides crucial information on the localization of these compounds in specific anatomical regions or cell types, linking their presence to biological function. nih.gov

Techniques such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) coupled with mass spectrometry are used to generate ion maps of the tissue surface. By scanning the surface and acquiring a mass spectrum at each pixel, a 2D or 3D image of the analyte's distribution can be constructed.

The application of MS/MS imaging has been demonstrated for related compounds. For instance, imaging has been used to identify the location of the polymer additive erucamide, providing structural identification directly from the sample surface. researchgate.net Similarly, lipidomic approaches using advanced LC-MS can create detailed molecular maps from biological samples, helping to visualize the complex interplay of different lipid species. nih.gov The ability to quantify endocannabinoids and related N-acylethanolamines in various tissues like the brain, liver, and adipose tissue highlights the capacity to map the distribution of these signaling lipids. nih.govresearchgate.net This information is vital for understanding their physiological and pathological roles.

Emerging Research Frontiers and Future Directions

Unraveling Comprehensive Molecular Mechanisms

While initial research has identified key signaling pathways, a complete picture of the molecular mechanisms of (Z)-N-(2-Hydroxyethyl)docos-13-enamide is still emerging.

Receptor and Downstream Signaling: The primary receptor for synaptamide (B1662480) has been identified as GPR110, an adhesion G-protein coupled receptor. researchgate.netnih.gov Binding of synaptamide to GPR110 activates a cascade of intracellular events, primarily through the cAMP/PKA/CREB signaling pathway. researchgate.netmdpi.comresearchgate.net This activation leads to the modulation of gene expression related to neurogenesis and synaptogenesis. nih.govresearchgate.net Future research will likely focus on identifying other potential receptors and downstream signaling molecules to provide a more comprehensive understanding of its effects. Although it is structurally similar to anandamide (B1667382), synaptamide binds only weakly to cannabinoid receptors CB1 and CB2, suggesting its primary functions are independent of the classical endocannabinoid system. mdpi.comnih.gov

Modulation of Inflammatory Pathways: A significant area of research is its role in neuroinflammation. Synaptamide has been shown to attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation. nih.govnih.govresearchgate.net The proposed mechanism involves the suppression of the nuclear translocation of NF-κB p65, a key regulator of inflammatory gene expression. nih.govresearchgate.net Further studies are needed to fully delineate the specific interactions within these inflammatory pathways.

Interactive Data Table: Known Molecular Interactions of this compound

| Target | Pathway | Consequence |

| GPR110 | cAMP/PKA/CREB | Promotes neurogenesis and synaptogenesis |

| NF-κB | Inhibition of p65 translocation | Attenuates neuroinflammation |

| Cannabinoid Receptors (CB1/CB2) | Weak binding | Cannabinoid-independent functions |

Identification of Novel Biological Functions

Initial studies have highlighted the neurogenic and synaptogenic properties of this compound. nih.govnih.gov However, emerging evidence suggests a broader range of biological activities that warrant further investigation.

Neuroprotection and Cognitive Enhancement: Beyond its role in neuronal development, synaptamide shows promise in protecting neurons from injury and enhancing cognitive function. nih.govnih.gov Studies have indicated its potential to improve neuronal repair and has been linked to improvements in both long-term and working spatial memory. nih.govnih.gov Future research is expected to explore its therapeutic potential in neurodegenerative diseases and cognitive disorders.

Anti-inflammatory and Pro-resolving Actions: The anti-inflammatory properties of synaptamide are a rapidly growing area of interest. nih.govnih.govmdpi.com It has been shown to reduce inflammation in both the central and peripheral nervous systems. nih.govnih.gov Additionally, it may contribute to the resolution of inflammation by promoting the polarization of microglia towards an anti-inflammatory M2 phenotype. researchgate.netmdpi.com The potential for this compound to be used in inflammatory conditions beyond the nervous system is an exciting avenue for future research.

Metabolic Regulation: There is emerging evidence that N-acylethanolamines, including synaptamide, play a role in metabolic processes. For instance, they have been shown to have anti-inflammatory effects in adipocytes. nih.gov Further investigation is needed to understand the full extent of its influence on energy balance and metabolic health.

Development of Advanced Analytical Techniques for Biological Matrices

Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles.

Current Methodologies: The primary analytical method for the quantification of N-acylethanolamines, including synaptamide, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govfrontiersin.org This technique offers high sensitivity and specificity, allowing for the detection of low concentrations in complex biological matrices like plasma, blood cells, and cerebrospinal fluid. nih.govresearchgate.net

Future Directions in Analytical Chemistry: The development of even more sensitive and high-throughput methods will be essential for future research. This includes refining sample preparation techniques to minimize analyte loss and contamination, which can be a significant challenge. nih.gov Furthermore, the development of methods to analyze not only the free form but also esterified forms of N-acylethanolamines will provide a more complete picture of their metabolism and distribution. nih.gov The use of nano-LC-MS/MS is one such advancement that allows for quantification from very small sample volumes. researchgate.net

Interactive Data Table: LC-MS/MS Parameters for N-Acylethanolamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DHEA (Synaptamide) | 372 | 62 |

| AEA | 348 | 62 |

| OEA | 326 | 62 |

| PEA | 300 | 62 |

| SEA | 328 | 62 |

| Source: nih.gov |

Deeper Investigation into Biosynthetic and Catabolic Regulation

A complete understanding of the factors that control the synthesis and breakdown of this compound is essential for manipulating its levels for therapeutic purposes.

Biosynthesis: The primary pathway for the synthesis of N-acylethanolamines is thought to involve the formation of an N-acyl-phosphatidylethanolamine (NAPE) intermediate from phosphatidylethanolamine (B1630911). nih.gov However, the specific enzymes and regulatory steps involved in the synthesis of synaptamide from its precursor, docosahexaenoic acid (DHA), are not yet fully elucidated. nih.govresearchgate.net Studies have shown that neuronal cells can synthesize synaptamide from both unesterified DHA and DHA-lysophosphatidylcholine. nih.gov Future research will need to identify the specific N-acyltransferases and phospholipases responsible for its production.

Catabolism: The primary enzyme responsible for the degradation of N-acylethanolamines is fatty acid amide hydrolase (FAAH). nih.govnih.gov FAAH hydrolyzes synaptamide into DHA and ethanolamine (B43304). nih.gov The activity of FAAH can therefore significantly impact the levels and biological effects of synaptamide. nih.gov In humans, a second FAAH enzyme, FAAH-2, also exists. nih.gov Another potential metabolic route is through oxygenation by lipoxygenase enzymes. nih.gov Further research is needed to understand the relative contributions of these different catabolic pathways in various tissues and under different physiological conditions. For example, synaptamide has a lower affinity for FAAH compared to N-eicosapentaenoylethanolamine (EPEA), which may influence its tissue concentration and activity. mdpi.com

Q & A

Q. What analytical techniques are most effective for characterizing (Z)-N-(2-Hydroxyethyl)docos-13-enamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the (Z)-configuration of the double bond at position 13 and the hydroxyethyl substituent. Compare chemical shifts with reference data for unsaturated amides (e.g., δ 5.3–5.4 ppm for olefinic protons in cis-alkenes) .

- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV generates characteristic fragments (e.g., m/z 73 and 72 peaks for TMS-derivatized analogs), aiding structural confirmation. Cross-reference with NIST spectral databases .

- FTIR Spectroscopy: Identify amide C=O stretching (~1640–1680 cm) and N–H bending (~1550 cm) bands to verify functional groups .

Q. How can researchers synthesize this compound with high stereochemical purity?

Methodological Answer:

- Step 1: Start with (Z)-13-docosenoic acid (CAS 112-86-7) and activate the carboxyl group using thionyl chloride (SOCl) to form the acid chloride.

- Step 2: React with 2-aminoethanol under Schotten-Baumann conditions (0–5°C, aqueous NaOH) to form the amide bond.

- Step 3: Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) to isolate the cis-isomer. Monitor purity by TLC (Rf ~0.4 in same solvent) .

- Critical Note: Use inert atmosphere (N) to prevent oxidation of the double bond.

Q. What in vivo models are suitable for studying the hypolipidemic effects of this compound?

Methodological Answer:

- Golden Hamster Model: Hyperlipidemic hamsters fed a high-fat diet (HFD) are ideal due to their human-like lipid metabolism. Administer 50 mg/kg/day orally for 4 weeks, then measure serum triglycerides (TG), total cholesterol (TC), and liver lipid content via enzymatic assays .

- Validation: Compare results with positive controls (e.g., statins) and include histopathological analysis of liver sections to assess steatosis reduction .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., MS fragmentation vs. NMR) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation: Re-run MS under softer ionization (e.g., ESI-MS) to minimize fragmentation and compare with EI-MS data. For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Case Example: If the m/z 72 peak (EI-MS) conflicts with expected molecular weight (337.58), check for contaminants or degradation products using HPLC-PDA .

Q. What mechanisms underlie the hypolipidemic activity of this compound?

Methodological Answer:

- PPAR-α Activation: Use reporter gene assays (e.g., luciferase-linked PPAR-α constructs in HepG2 cells) to test transcriptional activation. Dose-response curves (1–100 µM) can quantify efficacy .

- Lipidomics Analysis: Perform LC-MS/MS on liver homogenates to track changes in glycerophospholipids and sphingolipids. Key metabolites (e.g., phosphatidylcholines) may correlate with reduced hepatic lipid accumulation .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar amides?

Methodological Answer:

Q. What are the metabolic stability and potential cytochrome P450 interactions of this compound?

Methodological Answer:

- Microsomal Incubations: Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t and CL .

- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC values. A >50% inhibition at 10 µM suggests significant interaction .

Q. How does the (Z)-configuration influence membrane permeability in cellular uptake studies?

Methodological Answer:

- Parallel Artificial Membrane Permeability Assay (PAMPA): Compare permeability of (Z)- and (E)-isomers. Use a lipid composition mimicking the intestinal membrane (e.g., 2% phosphatidylcholine in dodecane). Calculate P values .

- Caco-2 Monolayers: Measure apical-to-basolateral transport (pH 6.5/7.4) over 2 hours. A higher P for the (Z)-isomer indicates configuration-dependent uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.